2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine
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Overview
Description
2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Methoxy Group: The methoxy group is added through methylation reactions, using reagents such as methyl iodide.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Final Coupling: The final compound is obtained by coupling the piperidine and pyrimidine intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products depend on the nucleophile used, such as substituted piperidines or pyrimidines.
Scientific Research Applications
2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has several research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with biological molecules. The pyrimidine ring can participate in π-π stacking interactions with nucleic acids, potentially affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share the piperidine ring structure.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring structure.
Uniqueness
2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-10-19-18(20-11-14)25-13-15-6-5-9-21(12-15)26(22,23)17-8-4-3-7-16(17)24-2/h3-4,7-8,10-11,15H,5-6,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYZWKIZWUJAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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